molecular formula C15H11Cl2N5O B2751275 N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide CAS No. 2411300-52-0

N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide

货号 B2751275
CAS 编号: 2411300-52-0
分子量: 348.19
InChI 键: YJPMJVFIEVRJCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide, also known as BTZ043, is a chemical compound that has been recently discovered to be effective against tuberculosis (TB) bacteria. TB is a serious infectious disease that affects millions of people around the world, and there is an urgent need for new and effective treatments. BTZ043 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

作用机制

The exact mechanism of action of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is not fully understood, but it is believed to target the enzyme DprE1, which is essential for the survival of TB bacteria. By inhibiting DprE1, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide disrupts the cell wall synthesis of TB bacteria, leading to their death.

生化和生理效应

N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has been shown to have a specific and selective effect on TB bacteria, with little or no activity against other bacterial species. This specificity is due to the fact that DprE1 is unique to TB bacteria and is not present in other bacterial species. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has also been shown to have a low toxicity profile, both in vitro and in vivo.

实验室实验的优点和局限性

One of the main advantages of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is its potency against drug-resistant TB, which is a major challenge in the treatment of TB. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide also has a favorable pharmacokinetic profile, which makes it a promising candidate for oral administration. However, one limitation of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is its complex synthesis, which may limit its availability for large-scale production.

未来方向

There are several future directions for the research and development of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide. One direction is to optimize the synthesis of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide to improve its yield and scalability. Another direction is to further investigate the mechanism of action of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide and its interaction with DprE1. This could lead to the development of more potent and selective inhibitors of DprE1. Additionally, the clinical efficacy and safety of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide need to be evaluated in larger clinical trials to determine its potential as a new treatment for TB.

合成方法

The synthesis of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is a complex process that involves several steps. The starting material is 2,6-dichloropyridine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-benzyl-1,2,4-triazole-3-amine in the presence of a base to yield the desired product, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide.

科学研究应用

N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has been extensively studied in preclinical models of TB infection, both in vitro and in vivo. In these studies, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has shown potent activity against drug-resistant strains of TB, including multidrug-resistant and extensively drug-resistant TB. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has also been shown to have a favorable pharmacokinetic profile, meaning that it can be administered orally and has a long half-life in the body.

属性

IUPAC Name

N-(4-benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O/c16-12-6-11(7-13(17)19-12)14(23)20-15-21-18-9-22(15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPMJVFIEVRJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NN=C2NC(=O)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。